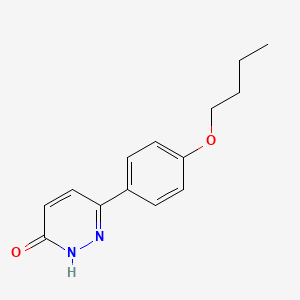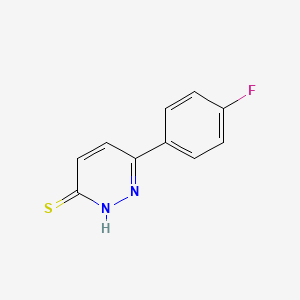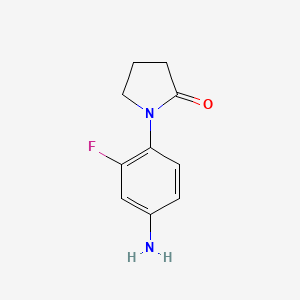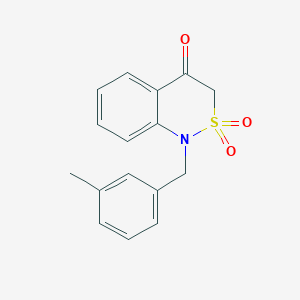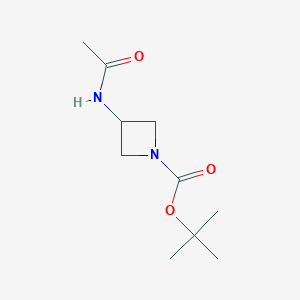![molecular formula C10H18N4 B1524506 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1249320-61-3](/img/structure/B1524506.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine
Overview
Description
“1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1249320-61-3 . It has a molecular weight of 194.28 . The compound is part of the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Reactivity
Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Pyridinium N-(heteroaryl)aminides, including compounds similar to 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine, are used in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides a convergent and regioselective access to various imidazo-fused heteroaromatics, accommodating significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).
One-Pot Synthesis of Pyridine-Pyrimidines : An efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported using a three-component reaction that includes compounds similar to 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (Rahmani et al., 2018).
Synthesis of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the versatility of these compounds in preparing N-fused heterocycles (Ghaedi et al., 2015).
Biomedical Applications
Antimicrobial and Apoptosis Inducing Agents : A study synthesized functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, displaying antimicrobial and apoptosis-inducing properties. These compounds were derived from molecular hybrids containing pyrazole and pyridinone, demonstrating potential biomedical applications (Sindhu et al., 2016).
Synthesis of Pyrazolo-Fused 1,7-Naphthyridines : Domino reactions of arylglyoxals with pyrazol-5-amines led to the creation of pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions highlight the potential of these compounds in creating novel heterocycles, which could have implications in drug design and synthesis (Jiang et al., 2014).
Cytotoxic Activity against Cancer Cell Lines : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibited cytotoxic activity against various human cancer cell lines, underscoring their potential in cancer research and therapy (Kurumurthy et al., 2014).
Future Directions
properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIOALGIBENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
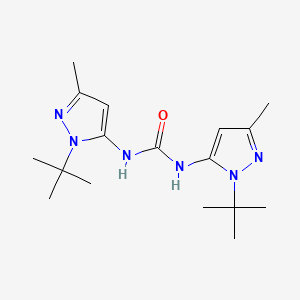
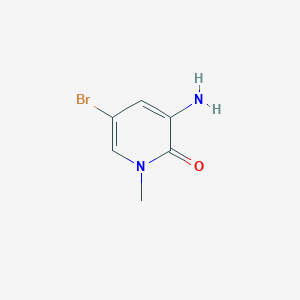
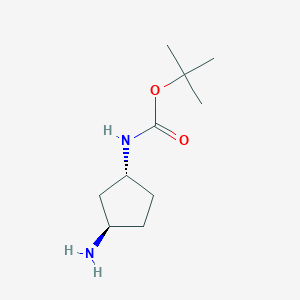
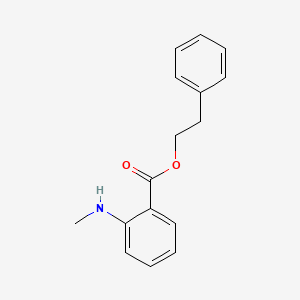
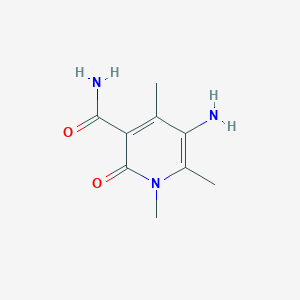
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
